4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfoxide
Overview
Description
The compound “4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfoxide” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a phenyl group, a piperidino group, a pyrimidinyl group, and a sulfoxide group .
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such complex molecules involves multiple steps, each requiring specific reagents and conditions. The synthesis could potentially involve reactions like nucleophilic substitution for introducing the chlorophenyl group, and condensation reactions for forming the pyrimidine ring .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the sulfoxide group could introduce some interesting aspects to the molecule’s 3D structure, as sulfoxides are known to be stereogenic .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the sulfoxide group could potentially make the compound polar and could influence its solubility in different solvents .Scientific Research Applications
Hydrogen Bonding in Solvent Mixtures
Dimethyl sulfoxide (DMSO) is a well-studied dipolar aprotic solvent known for its unique properties, including low toxicity and environmental compatibility. It is extensively used across different fields, such as medicine, biotechnology, electrochemistry, and laser physics. DMSO's interactions with other substances, particularly through hydrogen bonding and van der Waals forces, play a crucial role in its dissolution properties and the macroscopic behavior of solutions. Understanding these interactions can provide insights into the solvent properties and potential applications of sulfoxide compounds, including "4-Chlorophenyl (2-phenyl-6-piperidino-4-pyrimidinyl)methyl sulfoxide" (Kiefer, Noack, & Kirchner, 2011).
Novel Synthesis and Pharmaceutical Impurities
The synthesis of pharmaceutical compounds and the study of their impurities is a significant area of research. For instance, the novel synthesis methods for omeprazole, a proton pump inhibitor, and the study of its pharmaceutical impurities provide valuable insights into the synthesis process, impurities formation, and potential applications in drug development and quality control. This research area might offer relevant methodologies or considerations for studying and applying "this compound" in pharmaceutical contexts (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Environmental Fate and Toxicity of Chlorinated Compounds
Research on the environmental fate, distribution, and toxicity of chlorinated compounds, such as chlorophenols, can provide insights into the environmental implications and safety considerations of similar chlorinated compounds, including "this compound." Studies on chlorophenols have highlighted their persistence, bioaccumulation potential, and toxic effects on aquatic organisms, emphasizing the importance of understanding the environmental impact and regulatory considerations of chlorinated chemicals (Ge, Han, Qi, Gu, Ma, Zhang, Naeem, & Huang, 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfinylmethyl]-2-phenyl-6-piperidin-1-ylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3OS/c23-18-9-11-20(12-10-18)28(27)16-19-15-21(26-13-5-2-6-14-26)25-22(24-19)17-7-3-1-4-8-17/h1,3-4,7-12,15H,2,5-6,13-14,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIBHTJLAYBTJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)CS(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.